9-Pentyl-1H-purin-6(9H)-one

Description

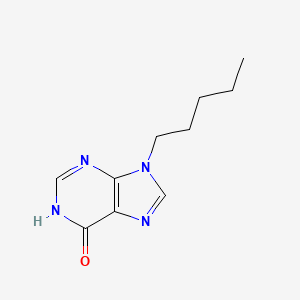

Structure

2D Structure

3D Structure

Properties

CAS No. |

6627-29-8 |

|---|---|

Molecular Formula |

C10H14N4O |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

9-pentyl-1H-purin-6-one |

InChI |

InChI=1S/C10H14N4O/c1-2-3-4-5-14-7-13-8-9(14)11-6-12-10(8)15/h6-7H,2-5H2,1H3,(H,11,12,15) |

InChI Key |

ZGLJEOYUIDWOQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=NC2=C1N=CNC2=O |

Origin of Product |

United States |

Biological Activity Profiles of 9 Pentyl 1h Purin 6 9h One and Analogues

In Vitro Anti-proliferative and Cytotoxic Effects

Substituted purine (B94841) derivatives have been extensively investigated for their potential as anticancer agents. researchgate.netnih.govnih.gov Research has shown that modifications, particularly at the C6 and N9 positions, can yield compounds with potent cytotoxic activity against various human cancer cell lines. researchgate.netresearchgate.net

A number of studies have synthesized and evaluated series of 6,9-disubstituted and 2,6,9-trisubstituted purine analogues for their in vitro anticancer activity. These studies reveal that the nature of the substituents at the N9 position, including alkyl groups like pentyl and cyclopentyl, plays a significant role in their cytotoxic potency. mdpi.comnih.govresearchgate.net

For instance, a series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines were prepared and screened for their activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov The 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine analogue (9) demonstrated notable cytotoxic activity against Huh7 cells, with an IC50 value of 5.4 μM, which was more potent than the standard chemotherapeutic agent 5-Fluorouracil (5-FU). nih.gov

Similarly, new 6,9-disubstituted purine analogues bearing 4-substituted piperazine (B1678402) at the C6 position and 4-substituted benzyl (B1604629) groups at the N9 position showed promising cytotoxic activities, with IC50 values in the range of 0.05–21.8 μM against Huh7, HCT116, and MCF7 cancer cells. researchgate.netresearchgate.net Specifically, compounds 12 (6-(4-(4-trifluoromethylphenyl)piperazine) analogue) and 22 exhibited excellent cytotoxicity on Huh7 cells, with IC50 values of 0.08–0.13 μM. researchgate.net Another analogue, 6-(4-(3,4-dichlorophenyl)piperazine) (25), also displayed significant activity against Huh7 and HepG2 cells with IC50 values less than 0.1–0.13 μM. researchgate.net

Analogues with a cyclopentyl group at the N9 position have also shown significant anticancer effects. nih.govtubitak.gov.tr A series of 6-(substituted phenyl piperazine)-8-(4-substituted phenyl)-9-cyclopentyl purines were synthesized and evaluated against human cancer cell lines. nih.gov Among these, compounds with 4-trifluoromethyl phenyl, 4-methoxy phenyl, and 4-fluoro phenyl substitutions at the C8 position were identified as the most potent. nih.gov Compound 19 from this series showed remarkable anticancer activity against a panel of liver cancer cell lines (Huh7, FOCUS, SNU475, SNU182, HepG2, and Hep3B) with IC50 values ranging from 2.9 to 9.3 μM. nih.gov

The synthesis of 2,6,9-trisubstituted purines has also yielded compounds with significant cytotoxic potential. mdpi.comsemanticscholar.org One such derivative, compound 4s , was found to be a potent inhibitor of cancer cell growth and was selectively cytotoxic to cancer cells over normal cells. semanticscholar.org

Table 1: In Vitro Cytotoxicity of Selected Purine Analogues Against Human Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9) | Huh7 (Liver) | 5.4 | nih.gov |

| 6-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)-9-(4-(trifluoromethyl)benzyl)-9H-purine (12) | Huh7 (Liver) | 0.08-0.13 | researchgate.net |

| 6-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-9-(4-methoxybenzyl)-9H-purine (25) | Huh7, HepG2 (Liver) | <0.1-0.13 | researchgate.net |

| 6,8,9-Trisubstituted purine analogue (Compound 19) | Liver Cancer Panel | 2.9-9.3 | nih.gov |

| N-(9H-purin-6-yl) benzamide (B126) derivatives | Various Cancer Lines | 3-39 | nih.gov |

| 2,6,9-Trisubstituted purine (Compound 4s) | Pancreatic, Colon, Lung Cancer Lines | - | semanticscholar.org |

A primary mechanism through which many purine analogues exert their cytotoxic effects is the induction of programmed cell death, or apoptosis. mdpi.comnih.govsemanticscholar.orgnih.gov

Studies on a particularly active 2,6,9-trisubstituted purine, compound 4s , revealed that it induces cell cycle arrest and apoptosis in cancer cells. semanticscholar.orgnih.gov Treatment with this compound led to a dose-dependent increase in apoptosis in all tested cancer cell lines. semanticscholar.org The induction of apoptosis was confirmed by Annexin V-FITC/PI assays. semanticscholar.org Similarly, N-(9H-purin-6-yl) benzamide derivatives have been shown to induce apoptosis and decrease cell proliferation. nih.gov

Another potent 9-cyclopentyl purine analogue, compound 19 , was found to exert its high cytotoxic potential through the induction of apoptosis in vitro. nih.gov The ability of purine derivatives to trigger apoptosis is a key feature of their anticancer activity, as seen with myoseverin, a 2,6,9-trisubstituted purine identified as a microtubule assembly inhibitor that can also induce apoptosis. mdpi.com Furthermore, certain thiopurines are known to induce programmed cell death through mismatch repair mechanisms. uni-bayreuth.de

In addition to inducing apoptosis, a significant mechanism of action for many purine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer. google.comimtm.cz

Several 9-cyclopentyl-9H-purine derivatives have been identified as potent kinase inhibitors. google.comimtm.cz These compounds have shown the ability to inhibit kinases such as FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and platelet-derived growth factor receptors (PDGFRs). google.com The inhibition of these kinases is a key mechanism for their use in treating conditions like acute myeloid leukemia (AML). google.comimtm.cz For example, 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (15a ) was identified as a selective FLT3 kinase inhibitor, which suppressed downstream signaling pathways. imtm.cz

Other 2,6,9-trisubstituted purine derivatives have been designed as inhibitors of Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, which are implicated in different forms of leukemia. nih.gov The purine ring is considered a "privileged scaffold" for designing kinase inhibitors. nih.gov Research has also identified 9-cyclopentyl purine analogues that inhibit the Src kinase in hepatocellular carcinoma cells, contributing to their apoptotic effect. nih.gov

Mechanisms of Apoptosis Induction

Antimicrobial Activity

Beyond their anticancer properties, purine analogues have also been explored for their effectiveness against microbial pathogens.

Derivatives of 9-alkyl-purines have demonstrated notable antibacterial activity. A study involving 9-alkyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives showed antimycobacterial activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Mycobacterium tuberculosis. rsc.org

Other research has shown that 8,9-disubstituted purine derivatives possess potential antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, while a majority of the synthesized compounds were active against Staphylococcus aureus. researchgate.net Furthermore, Phenyl(9H-purin-6-yl)amine has been identified as an antibacterial compound with the ability to inhibit bacterial growth. medchemexpress.com

Table 2: Antibacterial Activity of Selected Purine Analogues

| Compound/Analogue | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 9-Alkyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives | Mycobacterium tuberculosis | 3.125 - 12.5 µg/mL | rsc.org |

| 8,9-Disubstituted purine derivatives | E. coli, P. aeruginosa, S. aureus | Active | researchgate.net |

| Phenyl(9H-purin-6-yl)amine | Bacteria | Growth inhibition | medchemexpress.com |

The antifungal potential of purine derivatives has also been a subject of investigation. The same 9-alkyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives that showed antibacterial effects were also tested for their antifungal activities. rsc.org

Candida albicans is a common fungal pathogen responsible for a range of infections, and finding effective treatments is crucial. pjoes.com While specific data on 9-pentyl-1H-purin-6(9H)-one is limited, research on related heterocyclic structures provides valuable insights. For example, various compounds derived from medicinal plants have shown activity against C. albicans. nih.gov Synthetic compounds are also being developed; an alanine (B10760859) conjugate of a Candida albicans geranylgeranyl transferase I inhibitor was synthesized and demonstrated antifungal activity by affecting the prenylation of essential proteins in the fungus. nih.gov Additionally, thiosemicarbazone derivatives of piperidones have exhibited significant antifungal activity against C. albicans and other fungi. biomedpharmajournal.org The broad-spectrum activity of azole antifungals, which inhibit ergosterol (B1671047) biosynthesis, is well-established against Candida species. pjoes.combeilstein-journals.org

Proposed Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. This process is fundamental for the synthesis of purines and thymidylate, essential precursors for DNA replication and cellular proliferation. patsnap.com Consequently, DHFR has become a significant target for the development of therapeutic agents, including anticancer and antimicrobial drugs. patsnap.combiointerfaceresearch.com

The mechanism of DHFR inhibitors typically involves binding to the active site of the enzyme, thereby blocking the access of its natural substrate, dihydrofolate. patsnap.com This inhibition leads to a depletion of the tetrahydrofolate pool, which in turn disrupts DNA synthesis and halts cell division. patsnap.com While various heterocyclic compounds have been identified as DHFR inhibitors, the specific inhibitory activity of this compound against DHFR is a proposed mechanism that warrants further empirical investigation. The structural similarity of the purine core to the natural substrates of enzymes involved in nucleotide synthesis suggests a plausible, yet currently speculative, interaction with DHFR.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a multitude of pathological conditions. Purine derivatives have been investigated for their potential to mitigate these processes. Studies on related purine-2,6-dione (B11924001) derivatives have demonstrated significant anti-inflammatory activity. uj.edu.plcore.ac.uk For instance, certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have been shown to reduce neutrophil count and inhibit early vascular permeability in models of inflammation. uj.edu.pl The anti-inflammatory effect of these compounds is thought to be mediated, at least in part, by their ability to lower the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). uj.edu.pl

The antioxidant potential of purine analogues is also an area of active research. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Bioactive compounds with antioxidant properties can scavenge free radicals, thereby preventing cellular damage. While some purine-2,6-dione derivatives did not show significant antioxidant properties in certain assays, the broader class of purine-containing compounds is known to possess antioxidant capabilities. The evaluation of this compound for its specific anti-inflammatory and antioxidant capacities could reveal its therapeutic potential in managing inflammation-related diseases.

Antimalarial Potential

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel antimalarial agents. The parasite's dependence on a purine salvage pathway for its survival presents a key vulnerability. nih.gov Unlike their human hosts, malaria parasites cannot synthesize purines de novo and rely on salvaging them from the host's red blood cells. nih.gov

Targeting Plasmodium falciparum Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

A critical enzyme in the P. falciparum purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov This enzyme is responsible for converting hypoxanthine (B114508) and guanine (B1146940) into their respective monophosphate nucleotides, which are essential for the parasite's DNA and RNA synthesis. researchgate.net The inhibition of P. falciparum HGPRT (pfHGPRT) is therefore a promising strategy for developing new antimalarial drugs.

Recent research has focused on designing and synthesizing purine analogues that can act as inhibitors of pfHGPRT. An in silico study involving the design, docking, synthesis, and screening of 9-alkyl purine derivatives has identified several compounds with promising activity against a highly artemisinin-resistant strain of P. falciparum. researchgate.net Among these, 2,6-dichloro-9-pentyl-9H-purine, a close analogue of this compound, demonstrated favorable binding interactions with pfHGPRT in docking studies. researchgate.net

| Compound | Binding Energy (kcal/mol) | RMSD |

|---|---|---|

| 2,6-dichloro-9-(propan-2-yl)-9H-purine | -5.1 | 1.198 |

| 9-Butyl-2,6-dichloro-9H-purine | -5.3 | 1.238 |

| 2,6-dichloro-9-(2-methylbutyl)-9H-purine | -5.5 | 1.354 |

| 2,6-dichloro-9-pentyl-9H-purine | -5.6 | 1.554 |

Table 1: In silico docking results of 9-alkyl purine derivatives against P. falciparum HGPRT. Data sourced from a 2023 study on purine analogues as potential antimalarial agents. researchgate.net

These findings suggest that the 9-pentyl substituent contributes favorably to the binding affinity for pfHGPRT, making this compound a compound of interest for further development as an antimalarial agent.

Herbicidal Activity

In the field of agriculture, there is a continuous need for new herbicides with novel modes of action to manage weed resistance. Protoporphyrinogen (B1215707) oxidase (PPO) has been identified as an effective target for a diverse range of herbicides. chimia.chresearchgate.net

Inhibition of Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in various organisms. ucanr.edu It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. chimia.ch The inhibition of PPO leads to the accumulation of its substrate, which, in the presence of light, causes rapid oxidative damage to plant cells, resulting in membrane disruption and cell death. chimia.chucanr.edu

Herbicides that inhibit PPO are known for their rapid, contact-type action. ucanr.edu Several classes of heterocyclic compounds have been developed as PPO inhibitors. ucanr.edunih.govnih.gov While direct experimental data on the PPO inhibitory activity of this compound is not extensively documented in publicly available literature, the structural features of the purine ring system are present in some known PPO-inhibiting herbicides. This suggests that 9-alkylpurines, including this compound, could potentially exhibit herbicidal activity through the inhibition of PPO, representing a promising avenue for the development of new agrochemicals.

Computational and Theoretical Investigations

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding interactions at a molecular level.

Enzyme Active Site Interactions (e.g., DHFR, HGPRT)

Molecular docking studies have been employed to investigate the interaction of purine (B94841) derivatives with various enzyme active sites. For instance, in the context of antimalarial drug discovery, derivatives of 9-alkyl purines have been docked against the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme of Plasmodium falciparum (pfHGPRT). researchgate.net This enzyme is crucial for the parasite's purine salvage pathway, as it cannot synthesize purines de novo. researchgate.net Computational studies have identified that compounds like 2,6-dichloro-9-pentyl-9H-purine could be potential inhibitors of pfHGPRT. researchgate.net The binding interactions within the active site of these enzymes are critical for their inhibitory activity.

Receptor Tyrosine Kinase Binding

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.govcusabio.com Molecular docking has been utilized to predict the binding of purine-based compounds to the ATP-binding site of various RTKs. nih.govukm.my For example, 2,6,9-trisubstituted purine derivatives have been evaluated for their potential to inhibit kinases such as Bcr-Abl, BTK, and FLT3-ITD, which are involved in leukemia. nih.gov The docking studies help in understanding how these molecules fit into the kinase domain and interact with key amino acid residues, providing a basis for their potential inhibitory action. nih.govukm.my

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. ijrpr.comnih.govijhssm.org This approach is used for virtual screening of large compound libraries to identify new potential drug candidates. ijrpr.comijhssm.org For purine derivatives, pharmacophore models can be generated based on known active compounds or the structure of the target's binding site. heteroletters.orgmdpi.com These models serve as a template to design novel molecules with improved affinity and selectivity. ijrpr.commdpi.com The combination of pharmacophore modeling with molecular docking can further refine the virtual screening process. ijrpr.comnih.gov

In Silico Evaluation of Biological Potential

In silico methods provide a preliminary assessment of a compound's biological potential, helping to prioritize molecules for synthesis and further experimental testing. researchgate.net For purine derivatives, these computational evaluations can predict a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net Studies on 2,6,9-trisubstituted purines have utilized these methods to predict their potential as antitumor agents. mdpi.commdpi.com The in silico analysis often involves a combination of molecular docking, QSAR (Quantitative Structure-Activity Relationship) studies, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to build a comprehensive profile of the molecule's potential. researchgate.net

Prediction of Biological Activities Using Computational Programs

Various computational programs are employed to predict the biological activities of chemical compounds based on their structure. These programs utilize algorithms and databases of known chemical-protein interactions to forecast the likely targets and therapeutic applications of a novel molecule. For purine derivatives, these predictions can guide the experimental validation of their biological effects. heteroletters.org For instance, computational models have been used to predict the anticancer activity of purine derivatives by evaluating their interaction with biomolecules involved in cancer development. heteroletters.org

Spectroscopic Analysis and Correlational Studies

While primarily an experimental technique, spectroscopic data can be correlated with computational results to provide a more comprehensive understanding of a molecule's structure and properties. Theoretical calculations of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, can be compared with experimental spectra to confirm the structure of synthesized compounds like 9-Pentyl-1H-purin-6(9H)-one and its derivatives. mdpi.com These correlational studies help in validating the computational models and provide deeper insights into the electronic structure and conformation of the molecules.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The synthesis of 9-substituted purines is a well-established but continually evolving field. While traditional methods provide reliable access to these compounds, future research should prioritize the development of more efficient, cost-effective, and environmentally sustainable synthetic strategies.

Current approaches often involve the N9-alkylation of a purine (B94841) precursor, such as 2,6-dichloropurine (B15474), with an appropriate alkyl halide (e.g., a pentyl halide) under basic conditions. mdpi.commdpi.com This method, however, can lead to a mixture of N9 and N7 regioisomers, necessitating challenging purification steps. mdpi.comresearchgate.net

Future synthetic exploration for 9-Pentyl-1H-purin-6(9H)-one and its analogs could focus on:

One-Pot Multicomponent Reactions: Novel strategies using precursors like 5-aminoimidazole-4-carbonitriles have shown promise for the rapid, one-step synthesis of 8,9-disubstituted purin-6-ones. researchgate.netrsc.org Adapting these methods could provide a more direct and atom-economical route to the target compound.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate key steps in the synthesis of 2,6,9-trisubstituted purines, improving yields and reducing reaction times. mdpi.comrsc.org Broader application of this technology could streamline the production of 9-pentylpurine derivatives.

Regioselective Methodologies: Developing new catalytic systems or protecting group strategies to ensure exclusive N9-alkylation is a critical goal. Recent work has shown that N-trimethylsilylated purines can react with tert-alkyl halides in the presence of SnCl₄ to achieve N7 regioselectivity, highlighting that fine-tuning reaction conditions can control isomeric outcomes. acs.org Research into achieving high N9 selectivity remains a key objective.

Table 1: Comparison of Synthetic Approaches for 9-Substituted Purines

| Synthetic Strategy | Precursors | Key Features | Potential Advantages | References |

|---|---|---|---|---|

| Classical Alkylation | 2,6-Dichloropurine, Alkyl Halide | Reaction in basic conditions (e.g., K₂CO₃, DMF) | Well-established and versatile | mdpi.commdpi.com |

| One-Pot Annulation | 5-Aminoimidazole-4-carbonitriles, Formic Acid | Multicomponent reaction, ring-closure | High atom economy, rapid diversity generation | researchgate.netrsc.org |

| Microwave-Assisted Nucleophilic Substitution | N9-alkylated dichloropurine, Amines | Use of microwave irradiation | Reduced reaction times, improved yields | mdpi.comrsc.org |

Identification of Additional Biological Targets

The purine framework is present in molecules that interact with a vast array of biological targets, particularly kinases and other enzymes involved in cell signaling. mdpi.comrsc.org While this compound itself has not been extensively profiled, research on structurally related 9-substituted and 2,6,9-trisubstituted purines provides a clear roadmap for identifying its potential biological targets.

Derivatives of the purine scaffold have been identified as inhibitors of several key proteins implicated in human diseases:

Oncogenic Kinases: Many 2,6,9-trisubstituted purines have been designed and screened as inhibitors of cyclin-dependent kinases (CDKs), Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, which are crucial drivers of cell cycle progression and cancer proliferation. mdpi.commdpi.comnih.gov

Hedgehog Signaling Pathway: The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, has been identified as a target for novel purine derivatives, showing potential for treating cancers where this pathway is dysregulated. mdpi.com

Immunomodulatory Receptors: 8-oxoadenine derivatives with N9-substituents have been developed as potent and selective agonists of Toll-like receptor 7 (TLR7), suggesting a role for N9-alkylpurines in modulating innate immune responses. acs.org

DNA Topoisomerase II: Certain 9H-purine-2,6-diamine derivatives are known to target DNA topoisomerase II, an enzyme critical for DNA replication, making it a valuable target in oncology. google.com

Parasitic Enzymes: In the context of infectious diseases, 9-alkyl purine derivatives have been investigated as inhibitors of Plasmodium falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT), an enzyme essential for the parasite's survival. researchgate.net

Future research should involve systematic screening of this compound against panels of these and other targets to uncover new biological activities.

Table 2: Potential Biological Targets for this compound Based on Related Compounds

| Target Class | Specific Examples | Associated Disease Area | References |

|---|---|---|---|

| Kinases | CDKs, Bcr-Abl, BTK, FLT3-ITD | Cancer (Leukemia, Lung Cancer) | mdpi.commdpi.comnih.gov |

| G-Protein Coupled Receptors | Smoothened (SMO) Receptor | Cancer (Basal Cell Carcinoma, Medulloblastoma) | mdpi.com |

| Pattern Recognition Receptors | Toll-like Receptor 7 (TLR7) | Asthma, Allergic Rhinitis, Viral Infections | acs.org |

| DNA Modifying Enzymes | Topoisomerase II | Cancer | google.com |

| Parasite Salvage Pathway Enzymes | pfHGPRT | Malaria | researchgate.net |

Advanced Mechanistic Elucidation of Biological Actions

Should this compound be found to have significant activity against a particular biological target, the next critical step is to elucidate its precise mechanism of action. Drawing from studies on similar purine derivatives, several potential mechanisms could be at play. For instance, purine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. mdpi.commdpi.com

A comprehensive mechanistic investigation would require:

Biochemical Assays: To confirm direct inhibition of target enzymes (e.g., kinases) and determine kinetic parameters.

Cell-Based Assays: To study downstream effects, such as the phosphorylation status of target substrates, changes in gene expression (e.g., downregulation of GLI1 in Hedgehog signaling), and the induction of apoptotic markers like cleaved caspases. mdpi.com

Structural Biology: Co-crystallization of the compound with its target protein or advanced molecular modeling to visualize the binding mode at the atomic level. This would reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the compound in the active site.

Understanding these mechanisms is fundamental for explaining the compound's biological effects and provides a rational basis for designing improved second-generation molecules. rsc.orggoogle.com

Design and Synthesis of Optimized Derivatives Based on SAR and Computational Insights

A crucial avenue of future research is the strategic design and synthesis of derivatives of this compound to optimize its biological activity. This process relies heavily on an iterative cycle of design, synthesis, testing, and analysis of structure-activity relationships (SAR).

Insights from related purine series suggest key areas for modification:

C2 and C6 Positions: The substituents at the C2 and C6 positions of the purine ring are critical for both potency and selectivity. mdpi.com Introducing different functional groups (e.g., chloro, fluoro, amino, substituted phenyl groups) at these positions could dramatically alter the biological profile of the 9-pentylpurine scaffold. mdpi.commdpi.com

N9-Pentyl Chain: While the pentyl group provides a lipophilic anchor, modifications to this chain could fine-tune activity. This includes altering the chain length, introducing branching, or adding terminal functional groups such as a basic amine, which has been shown to enhance potency and aqueous solubility in other purine series. acs.org

Computational Modeling: The use of in silico tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can accelerate the optimization process. Such models have successfully shown that steric properties, more than electronic properties, can be the primary determinant of the cytotoxic activity of purine derivatives, providing a predictive framework for designing new analogs. mdpi.com

By combining SAR data with computational insights, researchers can prioritize the synthesis of derivatives with a higher probability of success, leading to compounds with improved potency, selectivity, and drug-like properties.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dichloropurine |

| 2,6-dichloro-9-pentyl-9H-purine |

| 5-Aminoimidazole-4-carbonitrile |

| 9-(5,5-Difluoro-5-Phosphonopentyl)Guanine |

| Roscovitine |

| Olomoucine |

| Etoposide |

| 2-Chloro-6-fluoro-purine |

| 5-Fluorouracil (5-FU) |

| 2-fluoroadenine |

| N,O-Bis(trimethylsilyl)acetamide |

| 2-(S)-pentanol |

| N-bromosuccinimide |

| Azathioprine |

Q & A

Q. Yield Improvement Strategies :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may reduce reaction time and improve regioselectivity .

- Purification Techniques : Recrystallization or column chromatography can isolate the product with >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₄N₄O: [M+H]⁺ calc. 223.1194, observed 223.1196) .

- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 254 nm; retention times vary with mobile phase (e.g., acetonitrile/water gradients) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Methodological Answer:

SAR studies focus on:

-

Substituent Effects :

-

Bioisosteric Replacement : Replacing the pentyl chain with phenylpropyl groups (as in 9-(3-phenylpropyl) analogs) can modulate steric and electronic properties .

-

Crystallographic Analysis : Use SHELX or ORTEP-3 to resolve 3D structures and identify binding conformations .

Advanced: What strategies resolve contradictions in reported biological activities or synthetic yields of this compound derivatives?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity) .

- Reproducibility Checks :

- Meta-Analysis : Compare datasets across studies to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay buffer variations (e.g., Mg²⁺ concentration in kinase assays) .

Methodological: How should researchers design crystallization experiments for this compound to obtain high-quality X-ray diffraction data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.